3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid
Overview
Description
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amidino group attached to the benzene ring. The Boc group is commonly used in organic synthesis to protect amine functionalities, making this compound valuable in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid typically involves the protection of the amidino group with a Boc group. One common method involves the reaction of benzoic acid derivatives with Boc-protected amidines under mild conditions. For example, the reaction can be carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The Boc-protected amidino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Primary amines.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid involves the interaction of the Boc-protected amidino group with various molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amidino group, which can then interact with enzymes or other biological molecules. This interaction can inhibit enzyme activity or modulate protein functions .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-benzoic acid: Similar structure but with an amino group instead of an amidino group.
3-(Boc-guanidino)-benzoic acid: Contains a guanidino group instead of an amidino group.
Uniqueness
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid is unique due to its specific amidino group, which provides distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-5-4-6-9(7-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXHOIOEASCVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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